![molecular formula C21H20FNO4S B11050894 4-[(4-Fluoro-1-naphthyl)sulfonyl]-2-(phenoxymethyl)morpholine](/img/structure/B11050894.png)
4-[(4-Fluoro-1-naphthyl)sulfonyl]-2-(phenoxymethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Fluoro-1-naphthyl)sulfonyl]-2-(phenoxymethyl)morpholine is a complex organic compound with the molecular formula C21H20FNO4S. This compound is characterized by the presence of a morpholine ring, a phenoxymethyl group, and a sulfonyl group attached to a fluoro-substituted naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluoro-1-naphthyl)sulfonyl]-2-(phenoxymethyl)morpholine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Sulfonyl Chloride Intermediate: The starting material, 4-fluoro-1-naphthalenesulfonyl chloride, is prepared by reacting 4-fluoro-1-naphthalene with chlorosulfonic acid.
Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with morpholine in the presence of a base such as triethylamine to form the sulfonyl morpholine derivative.
Etherification: The final step involves the reaction of the sulfonyl morpholine derivative with phenoxymethyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Fluoro-1-naphthyl)sulfonyl]-2-(phenoxymethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the sulfonyl group.
Wissenschaftliche Forschungsanwendungen
4-[(4-Fluoro-1-naphthyl)sulfonyl]-2-(phenoxymethyl)morpholine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(4-Fluoro-1-naphthyl)sulfonyl]-2-(phenoxymethyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The fluoro-substituted naphthalene ring enhances the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Fluoro-1-naphthyl)sulfonyl]-n-methylglycine
- 4-[(4-Fluoro-1-naphthyl)sulfonyl]-2-(phenoxymethyl)piperazine
Uniqueness
4-[(4-Fluoro-1-naphthyl)sulfonyl]-2-(phenoxymethyl)morpholine is unique due to its combination of a morpholine ring and a phenoxymethyl group, which provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C21H20FNO4S |
---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
4-(4-fluoronaphthalen-1-yl)sulfonyl-2-(phenoxymethyl)morpholine |
InChI |
InChI=1S/C21H20FNO4S/c22-20-10-11-21(19-9-5-4-8-18(19)20)28(24,25)23-12-13-26-17(14-23)15-27-16-6-2-1-3-7-16/h1-11,17H,12-15H2 |
InChI-Schlüssel |
KVOOSOARTQFFGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)F)COC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.